molecular formula C18H14N2 B5401580 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole

2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole

Cat. No. B5401580
M. Wt: 258.3 g/mol
InChI Key: GNDSNBZGSONHHG-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole, also known as PBI, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PBI is a fluorescent dye that has been used as a probe for DNA-binding studies, and it is also a potent inhibitor of human telomerase, an enzyme that plays a crucial role in cancer cell proliferation. In

Scientific Research Applications

2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been extensively used as a fluorescent probe for DNA-binding studies. It has been shown to bind to DNA with high affinity and specificity, and its fluorescence properties make it an excellent tool for monitoring DNA interactions in real-time. 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole has also been used as a telomerase inhibitor, and it has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In addition, 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been used as a sensor for detecting metal ions, and it has been shown to exhibit high selectivity and sensitivity towards certain metal ions.

Mechanism of Action

The mechanism of action of 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole as a telomerase inhibitor involves the binding of 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole to the telomerase RNA component, which is necessary for the activity of the enzyme. The binding of 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole to the telomerase RNA component leads to the inhibition of telomerase activity, which in turn leads to the shortening of telomeres and the eventual apoptosis of cancer cells. The mechanism of action of 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole as a DNA probe involves the intercalation of 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole between the base pairs of DNA, which leads to changes in its fluorescence properties.
Biochemical and Physiological Effects:
2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been shown to exhibit low toxicity towards normal cells, and it has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole has also been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer therapy. In addition, 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been shown to exhibit good selectivity towards certain metal ions, which makes it a potential sensor for metal ion detection.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole in lab experiments include its high affinity and specificity towards DNA, its fluorescence properties, and its potential as a telomerase inhibitor. However, the limitations of using 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole include its limited solubility in aqueous solutions, its potential for non-specific binding to proteins, and its potential for interference with other fluorescent probes.

Future Directions

There are several future directions for the research on 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole. One potential direction is the development of 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole-based sensors for the detection of metal ions in biological samples. Another potential direction is the optimization of the synthesis method for 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole to improve its yield and purity. Additionally, the development of 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole derivatives with improved solubility and specificity towards DNA could lead to the development of more effective telomerase inhibitors for cancer therapy.

Synthesis Methods

The synthesis of 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole involves the reaction of 2-phenylacetonitrile with propargyl bromide in the presence of potassium carbonate. The resulting product is then subjected to a cyclization reaction with o-phenylenediamine to yield 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole. The synthesis of 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been reported in several studies, and it has been found to be a relatively simple and efficient process.

properties

IUPAC Name

2-[(E)-2-phenylethenyl]-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h1,3-13H,14H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDSNBZGSONHHG-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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